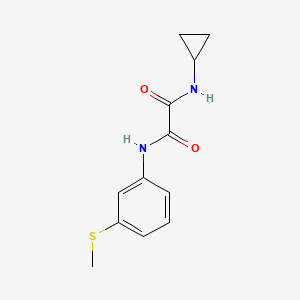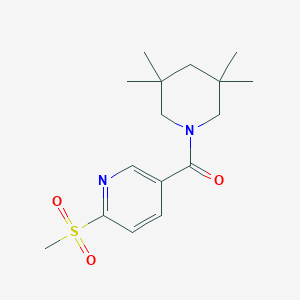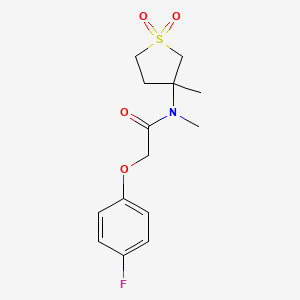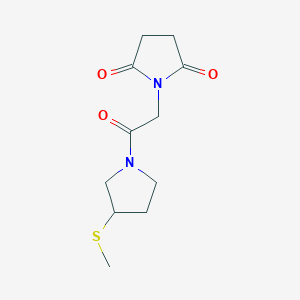
N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide, commonly known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPO is a chiral compound with a molecular formula of C14H17NO2S and a molecular weight of 267.35 g/mol. It is a white crystalline solid that is soluble in organic solvents like chloroform, ethanol, and acetone.
作用機序
The mechanism of action of CMPO is based on its ability to form stable complexes with metal ions, particularly actinide and lanthanide ions. These complexes are formed through a process called chelation, in which the CMPO molecule binds to the metal ion through multiple sites, forming a ring-like structure. This complex formation is highly selective, allowing CMPO to selectively extract specific metal ions from a mixture of other metal ions.
Biochemical and Physiological Effects
CMPO has not been extensively studied for its biochemical and physiological effects, as it is primarily used in scientific research applications. However, some studies have suggested that CMPO may have potential therapeutic applications in the treatment of certain diseases, particularly cancer. CMPO has been shown to exhibit cytotoxic effects on cancer cells, although more research is needed to fully understand its mechanism of action.
実験室実験の利点と制限
CMPO has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. It is also highly selective, allowing for the isolation and extraction of specific metal ions from complex mixtures. However, there are also some limitations to its use. CMPO is a chiral compound, meaning that it exists in two mirror-image forms. This can complicate experiments, as the two forms may exhibit different properties. Additionally, CMPO can be toxic and must be handled with care in a laboratory setting.
将来の方向性
There are several potential future directions for research on CMPO. One area of interest is in the development of new and improved extractants for the separation of actinide and lanthanide ions in nuclear waste. Researchers are also exploring the potential therapeutic applications of CMPO in the treatment of cancer and other diseases. Additionally, there is ongoing research into the mechanism of action of CMPO and its interactions with metal ions, which could lead to new insights into the chemistry of these complex systems.
合成法
CMPO can be synthesized through a multi-step process that involves the reaction of cyclopropylamine with 3-(methylthio)benzoyl chloride in the presence of a base like triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final product, CMPO. The synthesis of CMPO is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
科学的研究の応用
CMPO has been extensively studied for its potential applications in scientific research, particularly in the field of nuclear chemistry. It is a well-known extractant for actinide and lanthanide ions, which are commonly found in nuclear waste and spent nuclear fuel. CMPO can be used to selectively extract these ions from a mixture of other metal ions, making it a valuable tool in the nuclear industry.
特性
IUPAC Name |
N-cyclopropyl-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-10-4-2-3-9(7-10)14-12(16)11(15)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXPXTOOTHWKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2460642.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)
![(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2460645.png)
![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)




![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)

![3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2460658.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2460660.png)